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Abstract

Pseudoionone (CAS No. 141-10-6), a naturally occurring acyclic isoprenoid ketone, is a
critical intermediate in the synthesis of ionones, a class of aroma compounds extensively used
in the fragrance and flavor industry for their characteristic violet scent. While pseudoionone
itself possesses a distinct aroma, its use as a direct fragrance ingredient is prohibited by the
International Fragrance Association (IFRA) due to its potential for dermal sensitization.
However, it is permitted as an impurity in ionone mixtures up to a concentration of 2%. This
technical guide provides a comprehensive overview of the chemical and physical properties,
synthesis, fragrance profile, regulatory status, and toxicological aspects of pseudoionone.
Detailed experimental protocols for its synthesis and analysis are also presented, along with
diagrams illustrating key chemical and biological pathways.

Chemical and Physical Properties

Pseudoionone, systematically named (3E,5E)-6,10-dimethylundeca-3,5,9-trien-2-one, is a
pale yellow oily liquid. It is a terpene ketone and exists as a mixture of geometric isomers.[1][2]
[3] The key physicochemical properties of pseudoionone are summarized in Table 1.
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Property Value References
Molecular Formula C13H200 [3]
Molecular Weight 192.30 g/mol [3]
CAS Number 141-10-6 [3]
Appearance Pale yellow to yellow oily liquid  [2]
Boiling Point 114-116 °C at 2 mmHg [2]
Density 0.894 - 0.903 g/mL at 25 °C [2]

Refractive Index

1.529-1.535at 20 °C

[2]

Flash Point 84 °C (183 °F) [2]
N Insoluble in water; soluble in
Solubility [2]
ethanol and ether.
Synthesis

The most common industrial synthesis of pseudoionone is through the aldol condensation of

citral with acetone.[4][5] This reaction is typically base-catalyzed.

Synthesis Pathway

The reaction proceeds via the formation of an enolate from acetone in the presence of a base,

which then acts as a nucleophile, attacking the aldehyde carbon of citral. The resulting aldol

adduct readily dehydrates to form the conjugated ketone, pseudoionone.

Figure 1. Synthesis of Pseudoionone via Aldol Condensation

Citral
Base Catalyst _
(e.g., NaOH) Pseudoionone
Acetone
Water
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Caption: Synthesis of Pseudoionone via Aldol Condensation.

Experimental Protocol: Base-Catalyzed Aldol
Condensation

This protocol is adapted from established laboratory procedures for the synthesis of
pseudoionone.

Materials:

 Citral (purified)

o Acetone (anhydrous)

e Sodium ethoxide solution in ethanol (or other suitable base like sodium hydroxide)
 Diethyl ether

» 10% aqueous sodium hydroxide solution

¢ Anhydrous sodium sulfate

e |ce-salt bath

Mechanical stirrer, dropping funnel, and thermometer
Procedure:

¢ In a round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and
thermometer, combine purified citral and a molar excess of anhydrous acetone.

e Cool the mixture to -5°C or below using an ice-salt bath.

» With vigorous stirring, slowly add a cold solution of sodium ethoxide in absolute ethanol
through the dropping funnel, maintaining the temperature at or below -5°C.
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 After the addition is complete, continue stirring for an additional 5-10 minutes.

e Pour the reaction mixture into a separatory funnel containing diethyl ether and wash with a
10% aqueous sodium hydroxide solution.

o Separate the aqueous layer and extract it again with diethyl ether.

o Combine the ether extracts and dry them over anhydrous sodium sulfate.

« Filter to remove the drying agent and remove the ether by distillation.

The crude pseudoionone can be purified by vacuum distillation.

Yields: Reported yields for this type of reaction are typically in the range of 70-80%.[5]

Fragrance Profile and Use
Odor Description

Pseudoionone possesses a medium-strength odor with a complex profile described as sweet,
waxy, citrus, floral, balsamic, dry, dusty, and powdery with a spicy nuance.[2]

Odor Threshold

A specific quantitative odor detection threshold for pseudoionone is not well-documented in
publicly available literature. Qualitative descriptions indicate a medium odor strength.[2]

Use in Fragrance Industry

Pseudoionone’s primary role in the fragrance industry is not as a fragrance ingredient itself,
but as a key intermediate in the production of ionones.[4] The cyclization of pseudoionone in
the presence of an acid catalyst yields a mixture of a-, 3-, and y-ionone, which are highly
valued for their violet and woody scents.

Regulation and Safety
IFRA Standards

The International Fragrance Association (IFRA) prohibits the use of pseudoionone as a
fragrance ingredient.[2][3] However, it is permitted as an impurity in ionones at a maximum
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level of 2%.[2]

Dermal Sensitization

The primary reason for the restriction of pseudoionone is its potential to cause dermal

sensitization, leading to allergic contact dermatitis.[2]

Mechanism of Dermal Sensitization: Pseudoionone is considered a hapten, a small molecule

that can elicit an immune response only when attached to a larger carrier molecule, such as a

protein.
Figure 2. Mechanism of Dermal Sensitization by a Hapten
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Caption: Mechanism of Dermal Sensitization by a Hapten.
The process occurs in two phases:

 Induction Phase: Upon initial skin contact, pseudoionone penetrates the epidermis and
covalently binds to skin proteins, forming a hapten-protein complex. This complex is
recognized as foreign by Langerhans cells (antigen-presenting cells), which then migrate to
the lymph nodes to activate naive T-cells, leading to the generation of memory T-cells.

 Elicitation Phase: Upon subsequent exposure to pseudoionone, the memory T-cells are
rapidly activated, leading to the release of pro-inflammatory cytokines and the clinical
manifestation of allergic contact dermatitis.

Olfactory Signaling Pathway

The perception of odorants like pseudoionone begins with their interaction with olfactory
receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. As a
ketone, pseudoionone likely interacts with a specific subset of ORs. The binding of an odorant
to its receptor initiates a G-protein-coupled signaling cascade.
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Figure 3. Generalized Olfactory Signaling Pathway for a Ketone
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Caption: Generalized Olfactory Signaling Pathway for a Ketone.
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The binding of pseudoionone to its specific OR(S) is thought to trigger a conformational
change in the receptor, activating an associated G-protein (Goolf). This, in turn, activates
adenylyl cyclase, which converts ATP to cyclic AMP (CAMP). The increase in intracellular cCAMP
opens cyclic nucleotide-gated ion channels, leading to an influx of Na* and Ca2* ions. This
influx depolarizes the neuron, generating an action potential that is transmitted to the olfactory
bulb in the brain for processing.

Analytical Methods

Gas chromatography (GC) is the primary analytical technique for the separation and
quantification of pseudoionone, often in combination with mass spectrometry (MS) for
definitive identification.

Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS) Analysis

This protocol provides a general framework for the analysis of pseudoionone in a fragrance
mixture.

Instrumentation:

o Gas chromatograph coupled to a mass spectrometer (GC-MS)

o Capillary column suitable for fragrance analysis (e.g., DB-5ms, HP-5ms)
Sample Preparation:

» Dilute the sample containing pseudoionone in a suitable solvent (e.g., ethanol, hexane) to
an appropriate concentration.

« If necessary, perform a liquid-liquid extraction or solid-phase extraction to clean up the
sample and remove interfering matrix components.

GC-MS Parameters:
e Injector Temperature: 250 °C

o Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
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e Oven Temperature Program:

o Initial temperature: 50 °C, hold for 2 minutes

o Ramp at 10 °C/min to 280 °C

o Hold at 280 °C for 5 minutes

MS Transfer Line Temperature: 280 °C

lon Source Temperature: 230 °C

lonization Mode: Electron lonization (EIl) at 70 eV

Scan Range: m/z 40-400
Data Analysis:

« |dentification of pseudoionone is based on its retention time and comparison of its mass
spectrum with a reference spectrum from a library (e.g., NIST, Wiley).

e Quantification is typically performed using an internal standard method.

Stability in Formulations

The stability of fragrance ingredients like pseudoionone in cosmetic formulations is crucial for
product quality and safety. Stability can be affected by factors such as pH, light, temperature,
and interactions with other ingredients and the packaging.[1]

Factors Affecting Stability:

o Oxidation: Exposure to air can lead to the oxidation of pseudoionone, potentially altering its
odor profile and causing discoloration.[1]

e Light: UV radiation can degrade pseudoionone, leading to changes in color and scent.[1]
o Temperature: High temperatures can accelerate degradation reactions.[1]

e pH: The pH of the formulation can influence the chemical stability of pseudoionone.
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Due to its potential for degradation, it is recommended to conduct stability testing on any
formulation containing pseudoionone (or ionones with pseudoionone as an impurity). This
typically involves storing the product under various conditions (e.g., elevated temperature, UV
light exposure) and monitoring for changes in appearance, color, odor, and chemical
composition over time.[6]

Conclusion

Pseudoionone is a significant chemical in the fragrance industry, primarily serving as a
precursor to the commercially important ionones. Its own fragrance profile is complex, but its
use as a fragrance ingredient is restricted due to its skin-sensitizing properties. A thorough
understanding of its synthesis, chemical properties, and toxicological profile is essential for
researchers, scientists, and professionals in the fields of fragrance chemistry and drug
development, particularly when dealing with ionone-containing formulations where
pseudoionone may be present as an impurity. Further research to quantify its odor threshold
and to fully characterize its stability in various cosmetic bases would be beneficial for the
industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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